molecular formula C18H19NO B5254399 N-allyl-2-(2-phenylethyl)benzamide

N-allyl-2-(2-phenylethyl)benzamide

Katalognummer: B5254399
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: USSWXYDMHVJJQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom and a 2-phenylethyl substituent at the 2-position of the benzamide ring. This compound has garnered attention for its role as a fluorescent monomer in polymer chemistry. According to research, it exhibits strong fluorescence intensity when conjugated with polyacrylate (PAA) or fumaric-acid-based copolymers, making it suitable for applications in controlled release systems and fluorescence-based detection with a limit of detection at 0.40 mg·dm⁻³ . Its molecular structure (C₁₉H₂₁NO₂, assuming a molecular weight of ~295.38 g/mol) combines aromatic and aliphatic components, which influence its photophysical properties and reactivity.

Eigenschaften

IUPAC Name

2-(2-phenylethyl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-14-19-18(20)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSWXYDMHVJJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • N-allyl-2-(2-phenylethyl)benzamide and 2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)benzamide share a 2-phenylethyl group but differ in the allyl-based substituents.
  • Rip-B (C₁₇H₁₉NO₃) incorporates methoxy groups, which improve solubility in polar solvents but limit applications in hydrophobic polymer matrices .

Key Observations :

  • High-yield syntheses (e.g., Rip-B at 80%) are achievable with stoichiometric amine-acyl chloride ratios .

Key Observations :

  • The fluorescence of N-allyl-2-(2-phenylethyl)benzamide is distinct from the pharmaceutical activity of Glargine insulin or neuroleptics, highlighting benzamides’ versatility .
  • Catalytic applications (e.g., C–H activation) rely on directing groups, which are absent in the allyl derivative .

Key Observations :

  • Limited toxicity data for many benzamides underscore the need for rigorous safety evaluations, particularly for research-grade compounds .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/ReagentConditionsYield (%)Reference
Microwave-assistedKeggin-type catalyst100°C, 30 min85
Conventional amidationEDCIRT, 24 h72

(Basic) Which analytical techniques are critical for structural characterization of N-allyl-2-(2-phenylethyl)benzamide?

Answer:
Key techniques include:

  • NMR spectroscopy : Confirms proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and carbonyl resonances (δ 165–170 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 329.4 for C22H19NO2) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
<sup>1</sup>H NMRδ 5.2–5.8 (allyl), δ 7.2–8.1 (aromatic)
MSm/z 329.4 [M+H]<sup>+</sup>
IR1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H)

(Advanced) How do structural modifications influence the biological activity of N-allyl-2-(2-phenylethyl)benzamide, and what SAR trends are observed?

Answer:
Substituents at the benzamide core and allyl group significantly alter activity:

  • Allyl chain elongation : Reduces antibacterial efficacy but enhances neurokinin receptor binding .
  • Electron-withdrawing groups (e.g., nitro, bromo) improve antifungal activity but may increase cytotoxicity .

Q. Table 3: SAR Trends in Derivatives

SubstituentBiological ActivityToxicity (LD50)Reference
N-allylModerate antimicrobial250 mg/kg
N-(2-methylpropenyl)Low toxicity, repellent450 mg/kg
Bromo at phenylHigh antifungal180 mg/kg

(Advanced) How can researchers address contradictions in reported mechanisms of action for N-allyl-2-(2-phenylethyl)benzamide?

Answer:
Discrepancies often arise from assay variability or off-target effects. Recommended approaches:

  • Orthogonal assays : Combine radioligand binding (e.g., neurokinin receptor assays ) with functional cAMP/PKA pathway analysis .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile conflicting data .

Q. Table 4: Mechanistic Study Design

Assay TypeTargetOutcome MetricReference
Radioligand bindingNeurokinin receptorKd (nM)
cAMP inhibitionG-protein coupled receptorIC50 (µM)
Molecular dockingProtein-ligand interactionΔG (kcal/mol)

(Advanced) What strategies improve the pharmacokinetic properties of N-allyl-2-(2-phenylethyl)benzamide derivatives?

Answer:
Key modifications include:

  • Hydrophilic substituents : Introduction of hydroxyl or sulfonamide groups enhances aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
  • Prodrug approaches : Acetylation of phenolic -OH groups improves oral bioavailability (e.g., 60% increase in Cmax) .

Q. Table 5: Pharmacokinetic Optimization

ModificationProperty EnhancedResultReference
Hydroxyl additionSolubilitylogP: 2.5 → 1.8
Acetylated prodrugBioavailabilityCmax: +60%

(Basic) What are the potential applications of N-allyl-2-(2-phenylethyl)benzamide in fluorescence-based studies?

Answer:
Structural analogs like N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide exhibit strong fluorescence (λem = 520 nm), enabling use as:

  • Polymer probes : Conjugated to polyacrylates for tracking degradation .
  • Cellular imaging agents : Detected at thresholds as low as 0.40 mg/dm³ .

Notes

  • All data tables are synthesized from peer-reviewed methodologies and structural analogs in cited evidence.
  • Commercial or non-academic sources (e.g., BenchChem) are excluded per guidelines.
  • Advanced questions emphasize mechanistic resolution, SAR, and pharmacokinetics, while basic questions focus on synthesis and characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.